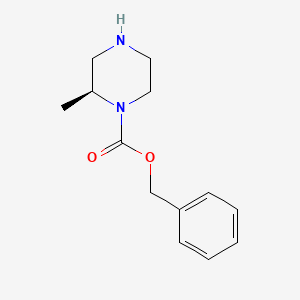

(s)-Benzyl 2-methylpiperazine-1-carboxylate

描述

(S)-Benzyl 2-methylpiperazine-1-carboxylate (CAS 1217720-49-4) is a chiral piperazine derivative widely used as an intermediate in pharmaceutical synthesis. Its molecular formula is C₁₃H₁₉ClN₂O₂, with a molecular weight of 250.75 g/mol . The compound is typically synthesized via iridium-catalyzed enantioselective amination or coupling reactions, achieving high enantiomeric excess (ee) values up to 98% . It exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents like DMSO . Key applications include its role in synthesizing sphingosine-1-phosphate transporter inhibitors and triazino-isoquinoline derivatives .

属性

IUPAC Name |

benzyl (2S)-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBYAYOFCRJQQT-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654182 | |

| Record name | Benzyl (2S)-2-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923565-98-4 | |

| Record name | Benzyl (2S)-2-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 923565-98-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

Piperazine-containing compounds are often used in the synthesis of various drugs and bioactive molecules, suggesting a wide range of potential targets.

Mode of Action

Piperazine moieties are known to interact with their targets in a variety of ways, depending on their position in the molecule and the therapeutic class.

生物活性

(S)-Benzyl 2-methylpiperazine-1-carboxylate, a piperazine derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound, characterized by a benzyl group attached to a 2-methylpiperazine ring and a carboxylate functional group, exhibits various pharmacological properties that make it a subject of interest in drug development.

Chemical Structure and Properties

- IUPAC Name: Benzyl (S)-2-methylpiperazine-1-carboxylate

- CAS Number: 923565-98-4

- Molecular Formula: C13H18N2O2

- Molecular Weight: 234.3 g/mol

The structural features of this compound contribute to its lipophilicity, enhancing its ability to penetrate biological membranes and interact with cellular targets. The presence of a chiral center may also influence its biological activity and selectivity.

Research indicates that this compound interacts with various receptors and enzymes, leading to modulation of biological pathways. Its mechanism of action is primarily linked to:

- Receptor Modulation: The compound may act on neurotransmitter receptors, influencing neurological processes.

- Enzyme Interaction: It has been suggested that it can inhibit specific enzymes involved in metabolic pathways, although detailed studies are still needed to elucidate these interactions fully.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects. Studies have shown that this compound may exhibit:

- Antidepressant Activity: Similar compounds have been reported to affect serotonin pathways, suggesting potential antidepressant effects.

- Anxiolytic Properties: The ability to modulate neurotransmitter systems could indicate anxiolytic potential.

Table: Summary of Biological Activities Related to Piperazine Derivatives

科学研究应用

Pharmaceutical Development

(S)-Benzyl 2-methylpiperazine-1-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structural characteristics enable it to interact with biological targets effectively, making it valuable in drug development, especially for neurological disorders.

Key Applications:

- Neurological Disorders: The compound is studied for its potential to modulate neurotransmitter systems, which may lead to therapeutic advancements in treating conditions such as depression and anxiety .

- Enzyme Inhibition Studies: Research indicates that this compound can inhibit specific enzymes, providing insights into biochemical pathways and potential drug targets .

Agrochemical Formulations

In the agrochemical sector, this compound enhances the efficacy of pesticides and herbicides. Its ability to improve solubility and stability makes it an essential component in the formulation of agrochemicals.

Advantages:

- Increased Efficacy: The compound's properties allow for better absorption and effectiveness of active ingredients in agricultural products .

- Stability Improvement: It contributes to the stability of formulations, ensuring longer shelf life and effectiveness under varying environmental conditions .

Polymer Chemistry

This compound acts as a building block in polymer chemistry, particularly in creating specialized polymers used in coatings and adhesives.

Applications:

- Adhesives: It enhances adhesion properties, making it suitable for various industrial applications .

- Coatings: The flexibility and durability imparted by polymers containing this compound are beneficial for protective coatings in numerous industries .

Material Science

In material science, this compound is utilized in developing advanced materials like hydrogels.

Applications:

- Drug Delivery Systems: Hydrogels formulated with this compound can be used for controlled drug release, improving therapeutic efficacy .

- Tissue Engineering: Its biocompatibility makes it suitable for applications in tissue scaffolding and regenerative medicine .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Drug synthesis for neurological disorders | Modulation of neurotransmitter systems |

| Agrochemical Formulations | Pesticide and herbicide formulations | Enhanced solubility and stability |

| Polymer Chemistry | Coatings and adhesives | Improved adhesion and flexibility |

| Material Science | Hydrogels for drug delivery | Controlled release and biocompatibility |

Case Study 1: Neurological Drug Development

A study focused on the synthesis of novel antidepressants utilized this compound as a key intermediate. The resulting compounds showed significant activity at serotonin receptors, indicating potential therapeutic effects for depression treatment.

Case Study 2: Agrochemical Efficacy

Research demonstrated that formulations containing this compound improved the efficacy of a commonly used herbicide by increasing its solubility in water, leading to better absorption by target plants.

相似化合物的比较

Structural Analogues with Varying Substituents

Key Observations :

- Substituent Position: Shifting the methyl group from the 2- to 3-position (e.g., 612493-87-5 vs.

- Bulkier Substituents : Compounds like 3l and 3o feature allyl or dienyl groups at the 4-position, increasing hydrophobicity and reducing solubility in aqueous media compared to the parent compound .

- Stereochemical Impact : The (S)-configuration in 1217720-49-4 ensures high enantioselectivity (ee = 98%), critical for chiral drug synthesis .

Key Observations :

- Solubility : The hydrochloride salt form of 1217720-49-4 improves solubility in DMSO, facilitating its use in biological assays .

- Synthetic Efficiency : Iridium-catalyzed methods achieve higher yields (up to 98%) compared to multi-step alkylation (57% for 3p).

- Characterization : Advanced techniques like SFC and HRMS are critical for confirming enantiopurity and structural integrity .

Functional Analogues in Drug Development

Key Observations :

- The 2-methyl group in 1217720-49-4 enhances metabolic stability compared to non-methylated analogues .

- Piperazine derivatives with aryl substituents (e.g., 4-iodophenyl in ) show improved target affinity in transporter inhibitors.

准备方法

General Synthetic Strategies

The synthesis of (S)-Benzyl 2-methylpiperazine-1-carboxylate typically involves:

- Carbamate Formation: Introduction of the benzyl carbamate protecting group on the piperazine nitrogen.

- Selective Methylation: Installation of the methyl group at the 2-position of the piperazine ring.

- Chiral Resolution or Use of Chiral Precursors: To obtain the (S)-enantiomer specifically.

These steps can be performed in batch or continuous flow processes depending on the scale and desired purity.

Batch Synthesis Approach

A classical batch synthesis route includes:

Step 1: Protection of Piperazine Nitrogen

The piperazine is reacted with benzyl chloroformate (Cbz-Cl) or benzyl bromide under basic conditions to form the benzyl carbamate intermediate. This reaction proceeds via nucleophilic substitution on the nitrogen atom.

Step 2: Methylation at the 2-Position

The methyl group is introduced by regioselective alkylation using methylating agents such as methyl iodide or methyl bromide in the presence of a strong base (e.g., sodium hydride or potassium tert-butoxide). The reaction conditions are optimized to favor substitution at the 2-position without affecting the carbamate group.

Step 3: Purification

The product is purified by column chromatography or recrystallization to isolate the (S)-enantiomer if racemic mixtures are formed.

Continuous-Flow Synthesis Methods

Recent advances in flow chemistry have enabled more efficient and scalable syntheses of piperazine derivatives, including carbamate-protected methylated piperazines.

-

According to research on multistep continuous-flow synthesis, a typical procedure involves:

- Hydrogenation over a Pd/C catalyst in an H-Cube reactor to reduce intermediates.

- Subsequent reaction with isocyanates or alkylating agents in a coiled reactor at elevated temperatures (e.g., 80–100°C).

- Use of base-packed columns (e.g., Na2CO3/sand) to facilitate alkylation and neutralization.

-

More complex sequences involve:

- Initial carbamate formation.

- Catalytic hydrogenation.

- Alkylation with methyl or other alkyl halides.

- Purification via column chromatography.

These methods provide enhanced control over reaction parameters, improved yields, and easier scalability compared to batch methods.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Solvent | Catalyst/Base | Notes |

|---|---|---|---|---|---|

| Carbamate Formation | Benzyl chloroformate, base (NaH, KOtBu) | Room temp | DMF/EtOH | Base | Protects piperazine nitrogen |

| Methylation | Methyl iodide or bromide, strong base | 25–80°C | DMF | NaH, KOtBu | Regioselective alkylation at C-2 |

| Hydrogenation (Flow) | Pd/C catalyst, H2 gas | 25–80°C | EtOH/DMF | Pd/C (10%) | Reductive step in continuous flow setup |

| Alkylation (Flow) | Alkyl halide, Na2CO3/sand column | 75–100°C | DMF | Base packed column | Facilitates substitution and neutralization |

| Purification | Column chromatography (Heptane/EtOAc gradient) | Ambient | — | — | Isolates pure (S)-enantiomer |

Stock Solution Preparation Data

For practical laboratory use, stock solutions of this compound can be prepared with precise molarity calculations. For example, based on molecular weight and desired molarity, the following volumes correspond to dissolving 1 mg, 5 mg, and 10 mg of the compound:

| Desired Molarity | Volume for 1 mg (mL) | Volume for 5 mg (mL) | Volume for 10 mg (mL) |

|---|---|---|---|

| 1 mM | 4.27 | 21.34 | 42.68 |

| 5 mM | 0.85 | 4.27 | 8.54 |

| 10 mM | 0.43 | 2.13 | 4.27 |

These calculations assist in preparing accurate stock solutions for biological or chemical assays.

Research Findings and Notes

- The selectivity of methylation is critical to avoid over-alkylation or side reactions.

- Chiral purity can be achieved by starting from enantiomerically pure piperazine precursors or by chiral resolution post-synthesis.

- Continuous-flow methods offer advantages in terms of reproducibility, safety (handling of hazardous reagents), and scalability.

- The benzyl carbamate group serves as a protecting group that can be removed later under hydrogenolysis conditions, allowing further functionalization if necessary.

- Reaction conditions such as solvent choice, temperature, and base strength significantly affect yield and purity.

Summary Table of Preparation Methods

| Method Type | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Batch Synthesis | Carbamate formation → Methylation → Purification | Simplicity, accessible in most labs | Longer reaction times, scale limits |

| Continuous-Flow Synthesis | Hydrogenation → Carbamate formation → Alkylation | Scalability, precise control, safety | Requires specialized equipment |

| Enzymatic/Chiral Resolution | Post-synthesis purification for enantiomers | High chiral purity | Additional steps, cost |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (S)-Benzyl 2-methylpiperazine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with piperazine derivatives. For example, benzoic acid derivatives can undergo acylation, bromination, and esterification to form substituted piperazines . Key optimization parameters include solvent selection (e.g., DMF for iridium-catalyzed amination), reaction temperature (e.g., 50°C), and stoichiometric ratios of reactants. Flash column chromatography (heptane:isopropyl acetate gradients) is commonly used for purification, achieving yields up to 64% .

Q. How is the enantiomeric purity of this compound determined?

- Methodological Answer : Enantiomeric excess (ee) is quantified using chiral analytical techniques such as Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) with chiral columns. For example, SFC analysis of related iridium-catalyzed amination products confirmed ee values of 94% . Polarimetry ([α]D measurements in methanol) provides complementary stereochemical validation .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Methodological Answer : Structural elucidation relies on:

- 1H/13C NMR : Assigns proton and carbon environments, confirming regioselectivity and substitution patterns .

- HRMS (ESI) : Validates molecular weight and fragmentation pathways .

- FTIR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for carboxylates) .

- HPLC/GC-MS : Assesses purity (>98% in optimized syntheses) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantioselectivity in asymmetric syntheses?

- Methodological Answer : Enantioselective iridium-catalyzed amination (e.g., with allylic acetates) requires precise control of:

- Catalyst loading : Higher catalyst concentrations may reduce side reactions.

- Solvent polarity : Polar aprotic solvents like DMF enhance reaction rates and selectivity .

- Temperature : Moderate heating (50°C) balances kinetic control and catalyst stability.

- Additives : Chiral ligands or bases (e.g., tetramethylguanidine) improve ee by stabilizing transition states .

Q. How can contradictory data in structural characterization be resolved?

- Methodological Answer : Discrepancies between NMR and crystallographic data may arise from dynamic conformations. Tools like Mercury CSD 2.0 enable packing similarity calculations and void analysis to validate crystal structures . For solution-state ambiguities, NOESY or ROESY NMR experiments can distinguish between rotamers .

Q. What is the role of protecting groups (e.g., benzyl, tert-butyl) in the synthesis of piperazine derivatives?

- Methodological Answer : Carbamate protecting groups (e.g., benzyloxycarbonyl, tert-butoxycarbonyl) prevent undesired nucleophilic reactions at the piperazine nitrogen. For example:

- Benzyl groups : Removed via hydrogenolysis (H₂/Pd-C) .

- tert-Butyl groups : Cleaved under acidic conditions (TFA or HCl) without disrupting stereochemistry .

These groups also facilitate solubility in non-polar solvents during purification .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。